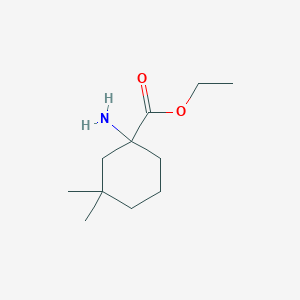
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
Descripción general
Descripción
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyrazinone ring
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazinone compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Análisis De Reacciones Químicas
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazinone derivatives.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1H-pyrazole: This compound also contains a fluorophenyl group but differs in the structure of the heterocyclic ring.
4-fluorophenylcyclohexylamine: This compound has a similar fluorophenyl group but is attached to a cyclohexylamine moiety instead of a pyrazinone ring.
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a more complex structure with multiple functional groups and rings.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
Clave InChI |
BYELVCCYKLLUCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN(C1=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)





![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)


